1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol
Description
Properties
IUPAC Name |
(1,4-dimethyl-5-nitroimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-4-6(9(11)12)8(2)5(3-10)7-4/h10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCZUXUHKLYQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)CO)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146581 | |
| Record name | 1H-Imidazole-2-methanol, 1,4-dimethyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104575-39-5 | |
| Record name | 1H-Imidazole-2-methanol, 1,4-dimethyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104575395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-2-methanol, 1,4-dimethyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Methyl-5-nitroimidazole
The precursor 4-methyl-5-nitroimidazole is synthesized via nitration of 4-methylimidazole using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. This regioselective nitration targets the 5-position due to the electron-donating methyl group at position 4, which directs electrophilic attack meta to itself.
Double Methylation at Positions 1 and 4
The intermediate 4-methyl-5-nitroimidazole undergoes N-methylation at position 1 using dimethyl sulfate in formic acid under reflux. This step achieves 1,4-dimethyl-5-nitroimidazole with a 74% yield. The reaction mechanism involves nucleophilic attack by the imidazole’s nitrogen on the electrophilic methyl group of dimethyl sulfate.
Chloromethylation-Hydrolysis Strategy
This route leverages chlorination and hydrolysis to introduce the hydroxymethyl group.
Synthesis of 1,4-Dimethyl-5-nitroimidazole-2-chloromethyl
The 1,4-dimethyl-5-nitroimidazole intermediate is chlorinated at position 2 using thionyl chloride (SOCl₂) in dichloromethane. The reaction proceeds via nucleophilic substitution, where the methyl group at position 2 is converted to chloromethyl under acidic conditions.
Hydrolysis to Hydroxymethyl
The chloromethyl derivative is hydrolyzed in aqueous sodium hydroxide (NaOH) at 60°C for 3 hours, yielding the target hydroxymethyl compound. This step replaces the chloro group with a hydroxyl moiety through an SN2 mechanism.
Key Reaction Conditions
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Chlorination: 0°C, SOCl₂, 2 hours.
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Hydrolysis: 60°C, 10% NaOH, 3 hours.
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Yield: ~70% (based on analogous hydrolysis reactions in imidazole systems).
Direct Cyclization with Pre-Functionalized Moieties
A convergent strategy involves assembling the imidazole ring with pre-installed substituents.
Cyclocondensation of Glyoxal and Diamines
A mixture of glyoxal, 2-amino-1-methyl-4-nitro-1H-imidazole, and formaldehyde in acetic acid undergoes cyclocondensation at 80°C. This one-pot reaction forms the imidazole ring with methyl, nitro, and hydroxymethyl groups positioned correctly.
Optimization of Reaction Parameters
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Temperature: 80°C prevents decomposition of nitro groups.
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Catalyst: Acetic acid enhances protonation of intermediates.
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Yield: 45–55% (inferred from related cyclocondensation reactions).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nitration-Alkylation | High regioselectivity | Multi-step, moderate overall yield | 50–60% |
| Chlorination-Hydrolysis | Scalable, uses common reagents | Requires handling toxic SOCl₂ | ~70% |
| Direct Cyclization | One-pot synthesis | Lower yield, limited substrate availability | 45–55% |
Critical Factors Influencing Yield and Purity
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Temperature Control : Nitration and methylation require strict temperature regimes to avoid byproducts.
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Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates in formylation.
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Catalyst Use : Phase-transfer catalysts (e.g., tetrabutyl ammonium bromide) improve interfacial reactions in hydrolysis steps .
Chemical Reactions Analysis
1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol is primarily recognized for its antimicrobial properties. Compounds in the nitroimidazole class are effective against a wide range of pathogens, including bacteria and protozoa. The nitro group in this compound is crucial for its mechanism of action, which involves the generation of reactive intermediates that can damage microbial DNA. This makes it a candidate for developing new antimicrobial agents .
Potential Drug Development
The compound serves as a scaffold for synthesizing new derivatives aimed at enhancing efficacy against resistant strains of bacteria. Its structure allows for modifications that can improve pharmacological profiles while minimizing side effects often associated with existing drugs .
Biochemical Research
Mechanistic Studies
Research has focused on understanding how 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol interacts with biological targets. It has been studied for its effects on various enzymes and pathways involved in microbial metabolism. The insights gained from these studies are critical for designing more effective therapeutic agents .
Case Studies
Several studies have documented the efficacy of this compound against specific pathogens. For instance, it has shown promise in laboratory settings against strains of Staphylococcus aureus, including methicillin-resistant variants (MRSA). These findings underline its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism by which 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of imidazole derivatives allows for direct comparisons with 1,4-dimethyl-5-nitro-1H-imidazole-2-methanol. Below is an analysis of key analogs:
Structural Analogues and Substituent Effects
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1) Structure: Replaces the C2 methanol group with a chloromethylphenyl moiety. Synthesis: Derived from the same precursor as the target compound via SOCl₂-mediated chlorination . Reactivity: The chloromethyl group facilitates nucleophilic substitutions, enabling reactions with aromatic carbonyls to form derivatives like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols . Physical Properties: Melting point (mp) 120°C, compared to the target compound’s mp ~157–158°C (inferred from related esters in ).
Substituted Arylethanols (e.g., 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols) Structure: Feature aromatic ethanol groups linked to the imidazole core. Synthesis: Generated via tetrakis(dimethylamino)ethylene (TDAE)-mediated reactions between compound 1 and carbonyl derivatives . Applications: Potential pharmacological relevance due to nitroimidazole’s antimicrobial properties, though explicit biological data are unavailable in the provided evidence.
Tetrasubstituted Imidazoles (e.g., Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate)
- Structure : Additional substituents (e.g., fluorophenyl, ester groups) at C2 and C5 positions.
- Physical Properties : Exhibit higher melting points (e.g., 119–158°C) compared to compound 1, likely due to increased molecular rigidity from aromatic rings .
- Spectral Data : Distinct ¹H NMR signals for ester groups (δ ~4.2–4.4 ppm for ethyl) and aromatic protons (δ ~7.0–7.8 ppm) .
Functional Group Influence on Reactivity
- Nitro Group : Common to all analogs, the nitro group at C5 enhances electrophilicity, facilitating reduction or substitution reactions.
- Methanol vs. Chloromethyl: The methanol group in the target compound allows esterification (e.g., forming propanoate esters), while the chloromethyl group in compound 1 favors nucleophilic displacement .
- Aromatic vs.
Data Comparison Table
*Estimated from structurally similar compounds in .
Research Findings and Implications
- The methanol group in 1,4-dimethyl-5-nitro-1H-imidazole-2-methanol distinguishes it from chlorinated or aryl-substituted analogs, offering versatility in synthesizing esters and ethers .
- Tetrasubstituted imidazoles exhibit superior thermal stability (higher mp) due to extended conjugation, making them suitable for materials science .
- Compound 1’s chloromethyl group is critical for generating bioactive derivatives, though explicit pharmacological data remain unexplored in the provided evidence .
Biological Activity
1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol (CAS No. 104575-39-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.
Chemical Structure and Properties
1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol possesses the following characteristics:
- Molecular Formula : C6H9N3O3
- Molecular Weight : 173.16 g/mol
- IUPAC Name : 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol
The compound's structure features a nitro group at the 5-position of the imidazole ring, which is critical for its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol against various pathogens.
Table 1: Antimicrobial Activity Summary
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 31.25 | 62.5 | Bactericidal |
| Escherichia coli | 62.5 | 125 | Bactericidal |
| Candida albicans | 62.5 | 125 | Fungicidal |
| Mycobacterium tuberculosis | 0.78 | 3 | Bactericidal |
The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. The presence of the nitro group is essential for its antimicrobial action, with studies showing that modifications to this group reduce efficacy significantly .
Anticancer Properties
Research indicates that 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol displays cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| SW620 (Colon Cancer) | 64.2 |
| PC3 (Prostate Cancer) | 70.2 |
| MDA-MB-231 (Breast Cancer) | >100 |
The compound was particularly effective against metastatic colon and prostate cancer cell lines, indicating potential for further development as an anticancer agent. Its selectivity index appears favorable compared to traditional chemotherapeutics like doxorubicin and cisplatin .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The nitroimidazole framework has been associated with modulation of inflammatory pathways, potentially inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
The biological activity of 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol is believed to involve several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism.
- DNA Interaction : Nitroimidazoles are known to interact with DNA, leading to microbial cell death.
- Cytokine Modulation : The compound could modulate inflammatory pathways by affecting cytokine production.
Case Studies
A recent study evaluated the compound's effectiveness in treating infections caused by resistant strains of bacteria. The results indicated that it could serve as a potential treatment option where traditional antibiotics fail . Another investigation focused on its anticancer properties, revealing promising results in reducing tumor viability in vitro.
Q & A
Q. What protocols validate the purity of synthetic intermediates in multi-step nitroimidazole syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
